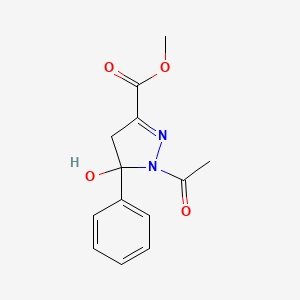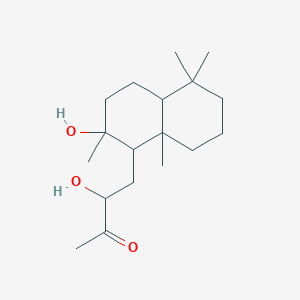![molecular formula C14H16F6N2O2 B4941708 N-(4-butoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4941708.png)
N-(4-butoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ABAU is a synthetic compound that has been used for various research applications due to its unique chemical properties. It is a urea derivative that contains both fluorine and butoxyphenyl groups, which make it a useful tool for studying biological processes.
科学的研究の応用
ABAU has been used in various scientific research applications, including as a tool for studying the function of ion channels and receptors. It has been shown to modulate the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation and inflammation. ABAU has also been used in studies of G protein-coupled receptors, which are involved in many physiological processes.
作用機序
The mechanism of action of ABAU is not fully understood, but it is believed to interact with specific binding sites on ion channels and receptors. It may also affect the activity of enzymes and other proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects
ABAU has been shown to have a variety of biochemical and physiological effects, depending on the specific target it interacts with. For example, it has been shown to inhibit the activity of TRPV1 channels, which can reduce pain and inflammation. It has also been shown to activate certain G protein-coupled receptors, which can have a variety of effects on cellular signaling pathways.
実験室実験の利点と制限
One advantage of using ABAU in lab experiments is that it is a synthetic compound, which means that its properties can be precisely controlled. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it may not accurately mimic the effects of endogenous ligands or natural compounds, which can limit its usefulness in certain contexts.
将来の方向性
There are many potential future directions for research involving ABAU. One area of interest is in developing new drugs that target specific ion channels or receptors, using ABAU as a starting point. Another area of interest is in using ABAU to study the mechanisms of action of various cellular signaling pathways, which could lead to new insights into disease processes and potential therapeutic targets.
In conclusion, N-(4-butoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea is a synthetic compound that has been used in various scientific research applications. Its unique chemical properties make it a useful tool for studying biological processes, and its precise control allows for a variety of applications. While there are limitations to its use, there are many potential future directions for research involving ABAU that could lead to new insights into disease processes and potential therapeutic targets.
合成法
ABAU can be synthesized using a variety of methods, but one common approach is to react 4-butoxyaniline with 2,2,2-trifluoro-1-(trifluoromethyl)ethyl isocyanate. The resulting product is then purified using chromatography techniques to obtain ABAU in its pure form.
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2O2/c1-2-3-8-24-10-6-4-9(5-7-10)21-12(23)22-11(13(15,16)17)14(18,19)20/h4-7,11H,2-3,8H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYNFDOZUZZQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(4-methylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4941625.png)


![{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4941639.png)
![6-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4941647.png)
![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941664.png)

![11-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4941696.png)
![(3R*,4R*)-1-[(2-methyl-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4941697.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)

![1-(2-hydroxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-(4-nitrophenyl)-2,3-pyrrolidinedione](/img/structure/B4941724.png)